molecular formula C11H15NO B3385243 2-M-Tolylmorpholine CAS No. 62008-56-4

2-M-Tolylmorpholine

Cat. No. B3385243
CAS RN: 62008-56-4
M. Wt: 177.24 g/mol
InChI Key: GCUQWEDRVYQJKG-UHFFFAOYSA-N
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Description

2-M-Tolylmorpholine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of morpholines, which includes 2-M-Tolylmorpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure analysis of 2-M-Tolylmorpholine can be performed using various techniques. These include single crystal data collection and processing , and structural and temporal analysis of atomistic and coarse-grained molecular dynamics simulations .


Chemical Reactions Analysis

The chemical reactions involving 2-M-Tolylmorpholine can be analyzed using various methods. These include the study of acid-base equilibria and reactions , and the use of software tools like Cantera, which calculates chemical reaction rates for various reaction types .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-M-Tolylmorpholine can be analyzed using various techniques. These include the study of the novel or enhanced physical and chemical properties of nanomaterials , and the use of high-throughput material research to develop correlations between biological performance and physico-chemical material properties .

Scientific Research Applications

1. Protein Measurement Techniques

2-M-Tolylmorpholine has been utilized in methods involving the Folin phenol reagent for protein measurement. This reagent, since its introduction in 1922, has found applications in determining proteins in various biological samples, including serum and insulin. The sensitivity and simplicity of procedures using this reagent highlight its significance in biochemical research (Lowry et al., 1951).

2. Biomaterials and Biocompatible Polymers

Research has demonstrated the application of 2-M-Tolylmorpholine in synthesizing biocompatible block copolymers. These copolymers, involving methacryloyloxyethyl phosphorylcholine (MPC), have shown clinical benefits in biomedical applications, such as drug delivery systems and tissue engineering (Ma et al., 2003).

3. Carbohydrate Analysis

A study in 2021 revealed that 2-M-Tolylmorpholine, specifically 2-hydrazinoquinoline (2-HQ), enhances the ionization efficiency in Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for carbohydrate analysis. This has improved the sensitivity and quantitative analysis of carbohydrates in complex samples (Lin et al., 2021).

4. Phosphorus-Containing Polymers in Biomedicine

Research has indicated the growing interest in phosphorus-containing materials, including 2-methacryloyloxyethyl phosphorylcholine (MPC), for applications in the biomedical field due to their biocompatibility and resistance to protein adsorption. Such materials have significant potential in dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).

5. Synthesis of Bioactive Compounds

2-M-Tolylmorpholine has been used as a catalyst in synthesizing thiazolidinediones, which are important in treating type 2 diabetes. Studies have shown that these synthesized molecules exhibit potential as candidates for diabetes treatment (Jahan et al., 2021).

6. Metabolism Study in Pharmaceuticals

A study on rivaroxaban, an oral, direct factor Xa inhibitor, involved the analysis of its metabolism and identified that morpholinone moiety, related to 2-M-Tolylmorpholine, plays a role in its metabolic pathways. This research is crucial for understanding the safety and efficacy of such pharmaceuticals (Lang et al., 2009).

7. Analytical Chemistry and Mass Spectrometry

The use of 2-M-Tolylmorpholine derivatives in analytical chemistry, particularly in mass spectrometry for studying metal complexes, demonstrates its importance in identifying and characterizing chemical compounds (Xiao et al., 2015).

Safety and Hazards

The safety data sheet for morpholine, a similar compound, indicates that it is a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Future Directions

The future directions of research on 2-M-Tolylmorpholine could involve the application of directed evolution methodologies to improve its properties and potential uses . Additionally, the development of new technologies and the investigation of emerging technologies by organizations like the IEEE Future Directions Committee could also influence future research directions .

properties

IUPAC Name

2-(3-methylphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-12H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUQWEDRVYQJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874234
Record name 2-(M-TOLYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-M-Tolylmorpholine

CAS RN

62008-56-4
Record name 2-(M-TOLYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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